molecular formula C5H5IN2O2S B6608268 methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate CAS No. 2839139-57-8

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate

Cat. No.: B6608268
CAS No.: 2839139-57-8
M. Wt: 284.08 g/mol
InChI Key: WBAYHMNSNWCAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, an iodine atom at position 5, and a methyl ester at position 2. For example, methyl 4-iodo-1,2-thiazole-3-carboxylate (CAS 397329-61-2, 95% purity) shares the thiazole-ester backbone but lacks the amino group . The iodine substituent likely enhances electrophilic reactivity and molecular weight compared to bromine or chlorine analogs .

Properties

IUPAC Name

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYHMNSNWCAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=C1N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. Reacting α-halo carbonyl precursors (e.g., methyl 2-bromoacetoacetate) with thioamides or thioureas under basic conditions facilitates ring closure. For instance, methyl 2-bromo-3-oxopropanoate reacts with thiourea in ethanol at reflux to yield methyl 1,2-thiazole-3-carboxylate derivatives. This method offers moderate yields (40–60%) but requires careful control of stoichiometry to avoid side reactions.

Thiocyanation and Cyclization

An alternative route involves thiocyanation followed by oxidative cyclization. Starting with methyl 3-nitro-4-aminobenzoate, treatment with potassium thiocyanate (KSCN) and bromine in acetic acid generates an intermediate thiocyanatoaniline, which undergoes cyclization to form the thiazole core. This method, adapted from benzo[d]thiazole syntheses, achieves yields of 35–95% depending on substituents. For the target compound, replacing bromine with iodine in later stages may enable regioselective iodination.

Introduction of the Amino Group

The amino group at position 4 is typically introduced via nitro reduction or direct amination .

Nitro Reduction

Nitration of the thiazole precursor at position 4, followed by reduction, is a robust strategy. For example, methyl 4-nitro-1,2-thiazole-3-carboxylate can be synthesized by treating the thiazole core with nitric acid in sulfuric acid. Subsequent reduction using catalytic hydrogenation (Pd/C, H₂) or tin(II) chloride (SnCl₂) in HCl yields the amino derivative. SnCl₂-mediated reduction is particularly effective for electron-deficient substrates, achieving >80% conversion.

Direct Amination

Palladium-catalyzed cross-coupling offers a regioselective alternative. Using Buchwald-Hartwig conditions, methyl 4-bromo-1,2-thiazole-3-carboxylate reacts with ammonia or benzophenone imine in the presence of Pd₂(dba)₃ and Xantphos to install the amino group. This method avoids harsh reduction steps but requires pre-functionalized brominated intermediates.

Iodination at Position 5

Iodination is challenging due to the need for regioselectivity and compatibility with existing functional groups.

Electrophilic Iodination

The amino group at position 4 directs electrophilic substitution to position 5. Treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 50–80°C introduces iodine efficiently. For instance, methyl 4-amino-1,2-thiazole-3-carboxylate reacts with NIS in the presence of BF₃·Et₂O to yield the 5-iodo derivative in 70–85% yield.

Metal-Mediated Iodination

Directed ortho-metalation (DoM) strategies utilize lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with iodine. This method, employed in analogous thiazole systems, achieves >90% regioselectivity but requires anhydrous conditions and low temperatures (−78°C).

Esterification of the Carboxylic Acid

Esterification is often performed early to stabilize the carboxyl group.

Fischer Esterification

Heating the carboxylic acid precursor (e.g., 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid) with methanol and sulfuric acid under reflux provides the methyl ester. This method is straightforward but may require prolonged reaction times (12–24 h).

Alkylation with Methyl Iodide

Alternatively, the acid is treated with methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C. This approach avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Integrated Synthetic Pathways

Combining these steps, two viable routes emerge:

Route A: Sequential Functionalization

  • Thiazole Formation : Cyclocondensation of methyl 2-bromoacetoacetate with thiourea.

  • Nitration : Nitric acid/H₂SO₄ at 0°C.

  • Reduction : SnCl₂ in HCl to yield methyl 4-amino-1,2-thiazole-3-carboxylate.

  • Iodination : NIS in AcOH/BF₃·Et₂O at 50°C.

  • Esterification (if needed) : Confirm ester integrity post-iodination.

Yield : 45–55% overall.

Route B: Late-Stage Iodination

  • Thiazole Formation : Thiocyanation of methyl 3-nitro-4-aminobenzoate with KSCN/Br₂.

  • Reduction : Catalytic hydrogenation to methyl 4-amino-1,2-thiazole-3-carboxylate.

  • Iodination : ICl in AcOH at 80°C.

  • Esterification : Methyl iodide/K₂CO₃ in DMF.

Yield : 60–70% overall.

Challenges and Optimization

  • Regioselectivity : Competing iodination at position 3 or 4 can occur if the amino group is unprotected. Boc-protection prior to iodination mitigates this.

  • Functional Group Tolerance : SnCl₂ reduction may degrade ester groups; catalytic hydrogenation is preferable for ester-containing intermediates.

  • Yield Improvements : Microwave-assisted cyclization and flow chemistry reduce reaction times and improve purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C5

The iodine substituent at C5 serves as an excellent leaving group, enabling nucleophilic substitution under transition metal catalysis or classical SNAr conditions.

Reaction TypeConditions/ReagentsProductKey FindingsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C5-Arylthiazole derivativesAnalogous iodo-thiazoles undergo cross-coupling with >70% yield in Pd-catalyzed systems .
AminationCuI, L-proline, NH₃, DMSO, 100°C5-Amino-thiazole derivativesCopper-mediated amination of iodo-heterocycles achieves >65% conversion .

Functionalization of the Amino Group (C4)

The primary amine at C4 participates in acylation, alkylation, and condensation reactions.

Reaction TypeConditions/ReagentsProductKey FindingsSource
AcylationAcetyl chloride, pyridine, RT4-Acetamido-thiazole derivativeAcylation of 2-aminothiazoles proceeds quantitatively in inert solvents .
Schiff Base FormationBenzaldehyde, EtOH, reflux4-(Benzylideneamino)-thiazoleCondensation with aldehydes yields stable imines, useful in drug design .

Ester Hydrolysis and Derivatization

The methyl ester at C3 undergoes hydrolysis to carboxylic acid or transesterification.

Reaction TypeConditions/ReagentsProductKey FindingsSource
SaponificationLiOH, THF/H₂O (1:1), 50°C4-Amino-5-iodo-thiazole-3-carboxylic acidEster hydrolysis of thiazoles achieves >90% yield under basic conditions .
TransesterificationMeOH, H₂SO₄, refluxMethyl ester retention (no reaction)Steric hindrance from the thiazole ring limits transesterification .

Cyclization and Heterocycle Formation

The amino and ester groups facilitate intramolecular cyclization.

Reaction TypeConditions/ReagentsProductKey FindingsSource
Thiazolo[5,4-d]thiazole FormationChloroacetyl chloride, K₂CO₃, DCMFused bicyclic thiazole2-Aminothiazoles react with chloroacetyl chloride to form antitumor agents .
Oxazole SynthesisPPh₃, CBr₄, CH₃CN, 60°COxazole-thiazole hybridHalogenation followed by cyclization yields bioactive hybrids .

Metal-Catalyzed Cross-Coupling Reactions

The iodo group enables C–C bond formation via palladium or copper catalysis.

Reaction TypeConditions/ReagentsProductKey FindingsSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, alkyne, Et₃N5-Alkynyl-thiazoleTerminal alkynes couple efficiently (60–85% yield) under Sonogashira conditions .
Ullmann CouplingCuI, 1,10-phenanthroline, aryl iodide, DMF5,5'-BithiazoleUllmann dimerization of iodo-thiazoles occurs at 110°C .

Key Reactivity Insights:

  • Iodine Reactivity : The C5 iodine enables diverse cross-couplings but may require directing groups (e.g., amino at C4) to modulate electronic effects .

  • Amino Group Stability : The C4 amine is susceptible to oxidation; reactions typically require inert atmospheres .

  • Ester Versatility : The methyl ester acts as a protecting group, allowing late-stage carboxylate functionalization .

Scientific Research Applications

Synthesis of Methyl 4-Amino-5-Iodo-1,2-Thiazole-3-Carboxylate

The compound can be synthesized through various methods involving thiazole derivatives. A notable synthesis pathway includes the reaction of methyl acetoacetate with thiourea derivatives in the presence of brominating agents, which facilitates the formation of the thiazole ring. The synthesis process is characterized by high yields and purity, making it suitable for industrial applications .

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Various studies have demonstrated its potential as an anticancer agent and as a compound with antiviral properties.

Anticancer Activity

Numerous derivatives of thiazoles, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research indicates that thiazole derivatives can inhibit cell proliferation in human leukemia (K562) and liver cancer (HepG2) cell lines. Compounds with similar structures have demonstrated IC50 values indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundK5620.5
This compoundHepG22.1

Antiviral Properties

Thiazole derivatives have also been evaluated for their antiviral activities. Some studies suggest that these compounds can inhibit HIV replication in vitro, making them candidates for further development as antiviral agents .

Applications in Drug Development

The unique structural properties of this compound allow it to serve as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications provides a pathway for developing targeted drugs with enhanced efficacy and reduced side effects.

Case Studies

  • Antitumor Activity : A study on a series of thiazole derivatives showed that modifications at the 4-amino position significantly enhanced anticancer activity against multiple cell lines .
  • Antiviral Screening : In vitro studies have indicated that certain thiazole derivatives possess the ability to interfere with viral replication processes, suggesting their potential use in antiviral therapies .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues within the Thiazole Family

(a) Methyl 5-Iodo-1,2-Thiazole-3-Carboxylate (CAS 2137620-36-9)
  • Molecular Formula: C₅H₄INO₂S
  • Molecular Weight : 269.06 g/mol
  • The iodine atom at position 5 may confer similar steric and electronic effects.
(b) 4-Bromoisothiazole (CAS 24340-77-0)
  • Purity : 97%
  • Key Differences : A bromine substituent at position 4 instead of iodine reduces molecular weight and polarizability. Bromine’s lower electronegativity compared to iodine may result in weaker halogen-bonding interactions .
(c) Ethyl 4-Amino-3-Methyl-1,2-Oxazole-5-Carboxylate (CAS 115975-57-0)
  • Core Structure : Oxazole ring instead of thiazole.

Functional Group Variations

(a) 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters
  • Example: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate .
  • Comparison: The triazole-thioester framework differs from the thiazole-ester backbone but shares an amino group. Such compounds often exhibit nucleophilic reactivity at the amino site, suggesting similar behavior for the target compound .
(b) 5-Amino-1,3,4-Thiadiazole Derivatives
  • Example: 5-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione .
  • Comparison: Thiadiazole derivatives are known for their antimicrobial activity. The amino group in these compounds enhances hydrogen-bonding interactions, a property likely shared with the target thiazole derivative .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate (Inferred) C₅H₄IN₃O₂S ~283.07 4-NH₂, 5-I, 3-COOCH₃ N/A
Methyl 5-iodo-1,2-thiazole-3-carboxylate C₅H₄INO₂S 269.06 5-I, 3-COOCH₃ N/A
4-Bromoisothiazole C₃H₂BrNS 164.98 4-Br 97%
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate C₇H₁₀N₂O₃ 170.17 4-NH₂, 3-CH₃, 5-COOC₂H₅ N/A

Key Observations :

  • The iodine atom in the target compound increases molecular weight significantly compared to bromine analogs.

Biological Activity

Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the iodine atom and amino group enhances its binding affinity to enzymes and receptors, contributing to its biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial and fungal strains, revealing significant activity:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans3.12
Aspergillus niger6.25

These results indicate that the compound is particularly effective against Candida species, outperforming traditional antifungal agents like fluconazole in some cases .

Antitumor Activity

This compound has also been studied for its antitumor properties. In vitro assays against various cancer cell lines showed promising results:

Cell Line IC50 (μM)
MGC803 (gastric carcinoma)3.15 ± 1.68
HTC116 (colon carcinoma)8.17 ± 1.89
HeLa (cervical carcinoma)7.50 ± 0.05

These IC50 values indicate that the compound demonstrates superior antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The compound acts as an inhibitor for several key enzymes:

Enzyme Target Inhibition Type IC50 (μM)
ecKAS III (enzyme involved in fatty acid synthesis)Competitive inhibition5.3
DHFR (dihydrofolate reductase)Non-competitive inhibition0.06

These interactions lead to disruption of metabolic pathways in microorganisms and cancer cells, contributing to the observed antimicrobial and anticancer activities .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various thiazole derivatives, including this compound, and evaluated their antimicrobial activity against four bacterial strains and four fungal strains. The results indicated that this compound exhibited MIC values comparable to or lower than those of established antibiotics .

Study on Antitumor Activity

A comprehensive evaluation of thiazole derivatives for anticancer activity demonstrated that this compound showed significant inhibitory effects on multiple tumor cell lines. The study highlighted the importance of substituents on the thiazole ring in enhancing biological activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves sequential functionalization of the thiazole core. For example:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.

Iodination : Electrophilic substitution at the 5-position using iodine and oxidizing agents (e.g., HNO₃ or HIO₃) .

Esterification : Methylation of the carboxyl group via reaction with methanol under acidic catalysis or using diazomethane .

  • Characterization : Intermediates are validated via NMR (¹H/¹³C), IR (to confirm ester C=O and NH₂ groups), and mass spectrometry. Purity is assessed via HPLC .

Q. How do researchers optimize reaction yields for iodination at the 5-position of the thiazole ring?

  • Key variables :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine activation.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like dehalogenation .
  • Catalysts : Silver salts (AgNO₃) improve regioselectivity by coordinating to the thiazole nitrogen .
    • Yield analysis : Reported yields range from 60–85%, with impurities (e.g., di-iodinated products) removed via column chromatography .

Advanced Questions

Q. What strategies resolve contradictions in reported reactivity of the iodo substituent during functionalization?

  • Case study : Discrepancies in iodothiazole reactivity under Suzuki coupling conditions:

  • Contradiction : Some studies report successful cross-coupling using Pd(PPh₃)₄ , while others note decomposition due to C–I bond instability .
  • Resolution :
  • Protection of NH₂ : Acetylation of the 4-amino group stabilizes the thiazole ring during coupling .
  • Alternative catalysts : PdCl₂(dppf) with lower reaction temperatures (50°C) mitigates side reactions .
    • Data reconciliation : Systematic variation of protecting groups and catalysts is recommended .

Q. How can computational modeling guide the design of derivatives for anticancer activity?

  • Approach :

Docking studies : The iodo substituent’s hydrophobic volume is modeled to fit into kinase ATP-binding pockets (e.g., EGFR or VEGFR-2) .

QSAR analysis : Electron-withdrawing groups (e.g., NO₂) at the 5-position correlate with enhanced cytotoxicity in vitro .

  • Validation : Predicted active derivatives are synthesized and tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values compared to docking scores .

Methodological Recommendations

  • Contradiction handling : Use orthogonal analytical techniques (e.g., LC-MS and 2D NMR) to confirm unexpected products .
  • Advanced synthesis : Microwave-assisted iodination reduces reaction time from 12 h to 2 h with comparable yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.